![molecular formula C20H13Cl2F3N2O2 B2596578 (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine CAS No. 1092346-35-4](/img/structure/B2596578.png)
(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chloro group attached. It also contains a phenyl ring with a methoxy group attached .科学的研究の応用
Transformation of Heterocyclic Reversible Monoamine Oxidase-B Inactivators
Research on heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators highlights the transformation into irreversible inactivators through N-methylation. This process is exemplified by compounds including a secondary amine, known for potent time-dependent irreversible inactivation of MAO-B. The study indicates that primary amine analogues of these derivatives are reversible inhibitors of MAO-B, while secondary and tertiary amine analogues are time-dependent irreversible inhibitors. This transformation suggests a stabilizing stereoelectronic effect on the enzyme adduct caused by N-methylation, which is critical for the design of targeted MAO-B inhibitors (Ding & Silverman, 1993).
Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues
Another study explores the chlorine-methyl (Cl-Me) exchange rule in isomorphous structures, highlighting the synthesis and disorder treatment in methyl- and chloro-substituted small heterocyclic analogues. This research contributes to our understanding of molecular structure and disorder in heterocyclic chemistry, emphasizing the challenges of detecting isomorphism in data-mining due to extensive disorder (Rajni Swamy et al., 2013).
Novel Quinazolinone Derivatives and Antimicrobial Activity
The synthesis and antimicrobial evaluation of novel quinazolinone derivatives demonstrate the compound's interaction with primary aromatic and heterocyclic amines. This study emphasizes the potential of quinazolinone derivatives in developing new antimicrobial agents, showcasing a broad range of reactivity and utility in medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013).
Cyclohexene Oxide/Carbon Dioxide Copolymerization
Research on cyclohexene oxide and carbon dioxide copolymerization catalyzed by chromium(III) amino-bis(phenolato) complexes opens new avenues in polymer chemistry. This study not only advances our understanding of copolymerization processes but also emphasizes the role of specific catalysts in producing polycarbonates with low molecular weight and narrow dispersity. The findings have significant implications for the development of sustainable materials and environmental chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-16-5-1-14(2-6-16)12-28-27-10-13-3-7-17(8-4-13)29-19-18(22)9-15(11-26-19)20(23,24)25/h1-11H,12H2/b27-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGFVFWLYFQUCD-YPXUMCKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

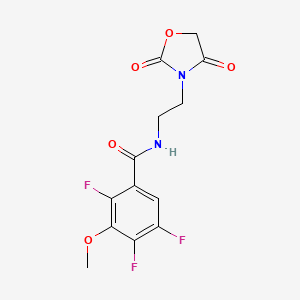
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2596497.png)
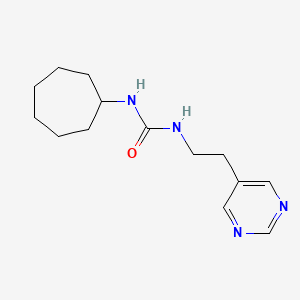

![2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2596502.png)
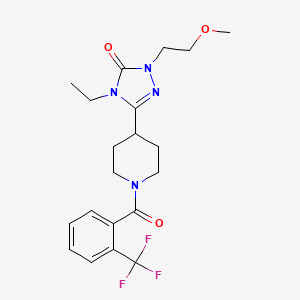
![2-[2-(Methylamino)ethyl]benzoic acid hydrochloride](/img/structure/B2596506.png)
![1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2596509.png)
![N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2596511.png)
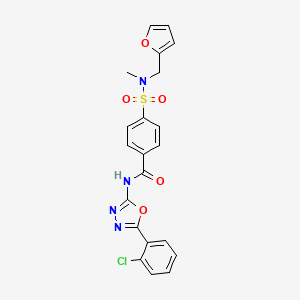
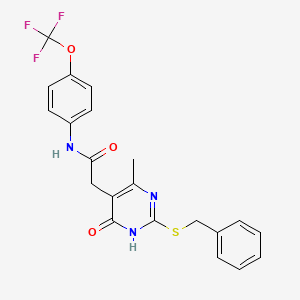
![2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate](/img/structure/B2596516.png)

![[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride](/img/structure/B2596518.png)